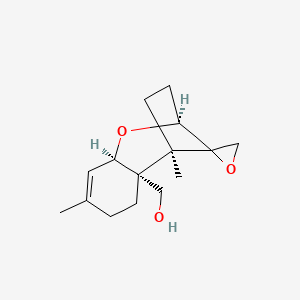
4-Deoxyverrucarol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Deoxyverrucarol, also known as this compound, is a useful research compound. Its molecular formula is C15H22O3 and its molecular weight is 250.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities
4-Deoxyverrucarol exhibits several notable biological activities:
- Antitumor Activity : This compound has shown significant anticancer properties in various studies. In vitro assays have indicated that it can induce apoptosis in cancer cells, demonstrating potential as a chemotherapeutic agent.
- Antimicrobial Effects : Research has highlighted its effectiveness against a range of bacterial strains, including multi-drug resistant variants. This suggests a role in infection control and treatment of resistant infections.
- Anti-inflammatory Properties : this compound has been associated with reduced inflammation markers in animal models, indicating its potential use in treating inflammatory diseases.
Anticancer Applications
This compound has been evaluated for its anticancer effects across various cancer types. For instance, studies have reported significant tumor growth inhibition in xenograft models, with doses achieving up to 60% reduction in tumor size compared to controls. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Infection Control
The compound's antimicrobial properties have been tested against several resistant bacterial strains. One study demonstrated effective inhibition of growth in multi-drug resistant strains, suggesting its potential as a novel antibiotic agent.
Neuroprotective Effects
Given its structural similarities to known neuroprotective agents, this compound has been investigated for its effects on neurodegenerative diseases. Molecular docking studies indicate strong binding affinities to acetylcholinesterase, which may suggest potential applications in treating Alzheimer's disease.
Case Studies
-
Case Study on Cancer Treatment
- Objective : Evaluate the anticancer effects of this compound in breast cancer models.
- Results : The compound demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells, suggesting a favorable therapeutic index.
-
Case Study on Infection Control
- Objective : Assess the antimicrobial efficacy against resistant bacterial strains.
- Results : Showed effective inhibition of growth in multi-drug resistant strains, indicating potential for development as an antibiotic.
-
Case Study on Neuroprotection
- Objective : Investigate the neuroprotective effects of this compound.
- Results : The compound exhibited protective effects against neurodegeneration in cellular models, with implications for Alzheimer's treatment.
Propriétés
Numéro CAS |
91987-94-9 |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
[(1R,2R,7R,9S)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methanol |
InChI |
InChI=1S/C15H22O3/c1-10-3-6-14(8-16)12(7-10)18-11-4-5-13(14,2)15(11)9-17-15/h7,11-12,16H,3-6,8-9H2,1-2H3/t11-,12+,13+,14+,15?/m0/s1 |
Clé InChI |
PIKGDUXACSBRJF-HHKCZIBZSA-N |
SMILES |
CC1=CC2C(CC1)(C3(CCC(C34CO4)O2)C)CO |
SMILES isomérique |
CC1=C[C@@H]2[C@](CC1)([C@]3(CC[C@@H](C34CO4)O2)C)CO |
SMILES canonique |
CC1=CC2C(CC1)(C3(CCC(C34CO4)O2)C)CO |
Synonymes |
4-deoxyverrucarol 4-DOVE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















